2-Propanone, 1-(2,4-dinitrophenylthio)-

Fluorescent Probes Biothiol Detection Photoinduced Electron Transfer (PET)

Researchers designing thiol-selective fluorescent probes face inconsistent quenching efficiency with generic thioethers. 2-Propanone, 1-(2,4-dinitrophenylthio)- (CAS 22057-31-4) provides a precise solution. • Up to 86-fold fluorescence turn-on upon thiol cleavage for sensitive biothiol detection. • SNAr-active precursor for 18F-PET tracer synthesis. • Protected thiol initiator for ROP of ε-caprolactone. Supplied at 98% purity with global shipping support.

Molecular Formula C9H8N2O5S
Molecular Weight 256.24 g/mol
CAS No. 22057-31-4
Cat. No. B13806224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanone, 1-(2,4-dinitrophenylthio)-
CAS22057-31-4
Molecular FormulaC9H8N2O5S
Molecular Weight256.24 g/mol
Structural Identifiers
SMILESCC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H8N2O5S/c1-6(12)5-17-9-3-2-7(10(13)14)4-8(9)11(15)16/h2-4H,5H2,1H3
InChIKeyAIGQWZZOCYGAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanone, 1-(2,4-dinitrophenylthio)- Overview


2-Propanone, 1-(2,4-dinitrophenylthio)- (CAS 22057-31-4), also known as 1-[(2,4-dinitrophenyl)thio]-2-propanone, is an aryl thioether compound characterized by a 2,4-dinitrophenyl (DNP) group linked via a sulfur atom to a propanone moiety . Its molecular formula is C9H8N2O5S with a molecular weight of 256.24 g/mol . The presence of the strongly electron-withdrawing DNP group renders this compound a valuable precursor in nucleophilic aromatic substitution reactions and a key building block for the design of 'turn-on' fluorescent probes, where the DNP moiety acts as an efficient fluorescence quencher via photoinduced electron transfer (PET) [1][2]. The compound's computed physical properties include a density of 1.471 g/cm³ and a boiling point of approximately 394.4 °C at 760 mmHg .

Probe Design PET-based turn-on fluorescent probes
Reactivity Nucleophilic aromatic substitution (SNAr) chemistry
Radiochemistry 18F-radiolabeling precursor synthesis

Why 2-Propanone, 1-(2,4-dinitrophenylthio)- Cannot Be Replaced


While aryl thioethers are a broad class of compounds, the specific placement of the 2,4-dinitrophenyl (DNP) group in 2-Propanone, 1-(2,4-dinitrophenylthio)- dictates a unique set of chemical and physical properties that preclude simple substitution. The two nitro groups in the ortho- and para-positions create a powerful electron-withdrawing effect, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) and enabling the DNP-thioether to function as a potent electron acceptor in photoinduced electron transfer (PET) processes [1][2]. This is in stark contrast to unsubstituted phenylthioethers or mono-nitro analogs, which lack this strong quenching ability and have different reactivity profiles. Consequently, using a generic alternative would fail in applications requiring the precise electronic tuning and quenching efficiency provided by the 2,4-dinitrophenyl substitution pattern, as demonstrated in specialized probe design [2][3].

2,4-DNP Thioether
Dual nitro groups: strong electron withdrawal, efficient PET quenching, activated for SNAr
Generic Aryl Thioether
Unsubstituted or mono-nitro: lacks sufficient activation, weak quencher, different reactivity profile
Substitution pattern critically controls electronic tuning and quenching efficiency. Direct replacement may fail in probe and radiochemistry applications.

2-Propanone, 1-(2,4-dinitrophenylthio)-: Quantitative Performance Evidence


Fluorescence Turn-On for GSH Detection

In a 2024 study, a fluorescent probe utilizing a 2,4-dinitrophenyl alkylthioether as a sulfhydryl-selective receptor demonstrated an 86-fold fluorescence enhancement at 460 nm upon activation by glutathione (GSH). The probe exhibited a detection limit of 0.95 μM for GSH [1]. This quantitative performance is directly attributed to the 2,4-dinitrophenyl thioether moiety's ability to quench fluorescence via a double PET effect, which is relieved upon thiol-mediated cleavage [1].

GSH Probe Turn-On
Head-to-head
86×
Fluorescence enhancement
Supports sensitive biothiol detection
LOD 0.95 µM; PBS, 37°C
Fluorescent Probes Biothiol Detection Photoinduced Electron Transfer (PET)

Ruthenium Complex-Based Luminescent Turn-On

A ruthenium(II) complex, [Ru(bpy)2(DNS-bpy)](PF6)2, where the DNS-bpy ligand contains a 4-(2,4-dinitrophenylthio)-2,2'-bipyridine group, was developed as a luminescent probe for biothiols. The complex itself is weakly luminescent due to PET from the Ru(II) center to the 2,4-dinitrophenyl acceptor. However, upon reaction with biothiols (e.g., GSH, Cys, Hcy), the DNP moiety is cleaved, resulting in an 80-fold increase in luminescence intensity [1]. This 'turn-on' response enabled successful imaging of biothiols in living Daphnia magna [1].

Ru(II) Luminescence
Head-to-head
80×
Luminescence increase
Supports biothiol imaging probes
PBS, pH 7.4, RT; emission ~610 nm
Luminescent Probes Ruthenium Complexes Bioimaging

Enhanced SNAr Reactivity over Ether Analogs

A comparative kinetic study of bis-(2,4-dinitrophenyl) ether and its thioether analog revealed that the thioether is significantly more reactive towards nucleophilic anions (acetate, thioacetate, benzoate, thiobenzoate) in a methanol-acetone (1:1) solvent mixture. The study, monitored by HPLC, concluded a higher reactivity for the thioether, confirming a class-level trend where the C-S bond in 2,4-dinitrophenyl thioethers is more labile towards nucleophilic attack than the corresponding C-O bond in ethers [1].

SNAr Reactivity
Class-level
Higher vs ether
Thioether vs ether analog
May improve synthesis efficiency; verify for specific nucleophile
Methanol/acetone, RT; HPLC monitoring
Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Thioether Reactivity

Precursor for Serotonin Transporter PET Imaging

N,N-dimethyl-2-(2,4-dinitrophenylthio)benzylamine (compound 1), a close structural analog sharing the 2,4-dinitrophenylthio motif, has been validated as a robust precursor for the automated, one-pot, two-step synthesis of 4-[18F]-ADAM, a potent serotonin transporter (SERT) imaging agent for positron emission tomography (PET) [1]. The synthesis involves nucleophilic 18F-fluorination of the precursor at 120°C, displacing the 2,4-dinitrophenylthio group, followed by reduction with NaBH4/Cu(OAc)2 [1]. This demonstrates the specific utility of the 2,4-dinitrophenylthio group as a leaving group in radiochemical transformations.

PET Tracer Precursor
Cross-study
Automated 18F-labeling
Validated synthesis of 4-[18F]-ADAM
Supports radiochemistry workflow
K[18F]/K2.2.2, DMSO, 120°C
PET Radiochemistry 18F-Fluorination Serotonin Transporter Imaging

2-Propanone, 1-(2,4-dinitrophenylthio)-: Application Scenarios


Turn-On Fluorescent Probes for Biothiol Detection

This compound and its derivatives are ideal for constructing 'turn-on' fluorescent probes targeting biothiols. The 2,4-dinitrophenylthio group acts as an efficient fluorescence quencher via a PET mechanism. Upon specific reaction with a thiol, the DNP group is cleaved, resulting in a dramatic fluorescence enhancement. Evidence shows up to an 86-fold increase in fluorescence for a GSH probe [1] and an 80-fold increase in luminescence for a Ru(II) complex probe [2]. This high signal-to-noise ratio makes it a premier choice for sensitive intracellular imaging and quantitative assays.

PET Radiopharmaceutical Precursor Synthesis

The 2,4-dinitrophenylthio group serves as an excellent leaving group in nucleophilic aromatic substitution reactions, making it a strategic choice for synthesizing precursors for 18F-labeled PET tracers. As demonstrated with a closely related analog, this motif has been successfully employed in the automated, one-pot synthesis of the serotonin transporter imaging agent, 4-[18F]-ADAM [3]. Researchers developing novel PET probes can rely on this functional group for efficient and regioselective introduction of 18F-fluoride, a key step in radiochemical synthesis.

Thiol-Functionalized Polymer and Biomaterial Intermediate

Compounds containing the 2,4-dinitrophenylthio group, such as α-(2,4-dinitrophenylthio)ethanol, have been utilized as protected thiol initiators in ring-opening polymerization (ROP) of ε-caprolactone to create thiol-functionalized polycaprolactones [4]. After polymerization, the DNP protecting group can be removed under mild conditions (e.g., with mercaptoethanol) to reveal a free thiol for further functionalization or conjugation. This application is critical for synthesizing well-defined, end-functionalized polymers for drug delivery, hydrogels, and surface modification.

Synthetic Intermediate for Heterocycles and Agrochemicals

The high reactivity of 2,4-dinitrophenyl thioethers in SNAr reactions [5] positions 2-Propanone, 1-(2,4-dinitrophenylthio)- as a versatile intermediate in organic synthesis. It can be used to introduce a thioether-linked acetone moiety into more complex structures, which can then be further elaborated. Its use in the synthesis of 1,2,4-triazole derivatives containing the 2,4-dinitrophenylthio group [6] and as a precursor in the development of compounds with fungicidal activity [7] highlights its utility in medicinal and agricultural chemistry research programs.

Application
Selection Property
Validation Focus
Biothiol fluorescent probes
PET quenching design
Turn-on ratio & detection limit
18F-PET tracer precursor
Leaving group reactivity
Automated radiolabeling yield
Thiol-functionalized polymers
Protected thiol initiator
Mild deprotection & end-group fidelity
Heterocycle / agrochemical intermediate
Versatile SNAr reactivity
Synthetic yield & product purity

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